molecular formula C10H10BrClO B13610151 1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one

1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one

Cat. No.: B13610151
M. Wt: 261.54 g/mol
InChI Key: XHBQDFYWESPIOQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one is an organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one typically involves the halogenation of a suitable precursor. One common method is the Friedel-Crafts acylation reaction, where 4-bromo-3,5-dimethylbenzoyl chloride reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

Major Products:

    Nucleophilic Substitution: Formation of substituted ethanones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • 1-(4-Bromo-3,5-dimethylphenyl)-2-chloroethan-1-one
  • 4-Bromo-3,5-dimethylphenyl N-methylcarbamate
  • 1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine

Comparison: While these compounds share structural similarities, this compound is unique due to its specific halogenation pattern and the presence of both bromine and chlorine atoms

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

1-(4-bromo-3,5-dimethylphenyl)-2-chloroethanone

InChI

InChI=1S/C10H10BrClO/c1-6-3-8(9(13)5-12)4-7(2)10(6)11/h3-4H,5H2,1-2H3

InChI Key

XHBQDFYWESPIOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(=O)CCl

Origin of Product

United States

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